molecular formula C9H6Cl3N5 B194319 6-(2,3,5-Trichlorophenyl)-1,2,4-triazine-3,5-diamine CAS No. 77668-56-5

6-(2,3,5-Trichlorophenyl)-1,2,4-triazine-3,5-diamine

Cat. No. B194319
CAS RN: 77668-56-5
M. Wt: 290.5 g/mol
InChI Key: KWYJAWJSLDHFCF-UHFFFAOYSA-N
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Description

The compound “6-(2,3,5-Trichlorophenyl)-1,2,4-triazine-3,5-diamine” is a derivative of triazine, which is a class of nitrogen-containing heterocycles . The “2,3,5-Trichlorophenyl” part indicates a phenyl group (a ring of 6 carbon atoms) with chlorine atoms attached at the 2nd, 3rd, and 5th positions . The “1,2,4-triazine-3,5-diamine” part suggests a triazine ring with two amine (-NH2) groups attached at the 3rd and 5th positions .


Chemical Reactions Analysis

The reactivity of this compound would depend on various factors including the electronic and steric properties of the triazine ring and the trichlorophenyl group. Detailed chemical reaction analysis would require experimental data .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as boiling point, melting point, solubility, and stability. These properties are typically determined experimentally .

Scientific Research Applications

Crystal Structure and Molecular Analysis

6-(2,3,5-Trichlorophenyl)-1,2,4-triazine-3,5-diamine has been analyzed for its crystal structure, which is significant for understanding its chemical properties and potential applications. The compound's crystallization and the resultant structural distortions provide insights into its chemical behavior. The bond lengths and angles in the triazine moiety suggest a potential decrease in the degree of aromaticity of the ring, which has implications for its reactivity and interactions with other molecules (Janes, 1999).

Antioxidant and Antitumor Activities

Research has explored the antioxidant and antitumor activities of various nitrogen heterocycles, including derivatives of 6-(2,3,5-Trichlorophenyl)-1,2,4-triazine-3,5-diamine. This research is crucial for understanding the compound's potential in medical applications, particularly in the treatment of cancer and other diseases where oxidative stress plays a role (El-Moneim, El‐Deen, & El-Fattah, 2011).

Spectroscopic Studies and Electronic Properties

Spectroscopic studies, including FT-IR and FT-Raman spectra, have been conducted on this compound. These studies are essential for understanding its molecular structure and electronic properties, such as HOMO and LUMO energies. Additionally, the study of its vibrational spectra aids in the identification and characterization of the compound (Muthu & Prabakaran, 2014).

Synthesis and Characterization of Derivatives

The synthesis and characterization of various derivatives of 1,2,4-triazine, including those related to 6-(2,3,5-Trichlorophenyl)-1,2,4-triazine-3,5-diamine, are important for developing new chemical compounds with potential applications in different fields. These studies contribute to the expansion of knowledge in organic chemistry and materials science (Mustafa, Mansour, & Zaher, 1971).

Pharmaceutical Applications

The compound has been studied in the context of pharmaceuticals, particularly as an antiepileptic drug. The study of its salts and solubility characteristics is crucial for drug formulation and understanding its behavior in biological systems (Sridhar & Ravikumar, 2009).

Materials Science Applications

In materials science, the compound has been utilized in the synthesis of dendrimeric complexes and aromatic polyamides. These applications are significant in developing new materials with specific properties, such as magnetic behavior or thermal stability (Uysal & Koç, 2010); (Yu et al., 2012).

Solubility Studies

Solubility studies in various solvents provide essential information for the compound's applications in pharmaceuticals and chemical synthesis. Understanding its solubility in different solvent systems is crucial for its practical use in various industries (Soltanpour & Jouyban, 2013).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its reactivity. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The potential applications and future directions for research on this compound would depend on its properties and reactivity. This could include exploration of its potential uses in various fields such as medicine, materials science, or environmental science .

properties

IUPAC Name

6-(2,3,5-trichlorophenyl)-1,2,4-triazine-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl3N5/c10-3-1-4(6(12)5(11)2-3)7-8(13)15-9(14)17-16-7/h1-2H,(H4,13,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYJAWJSLDHFCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C2=C(N=C(N=N2)N)N)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50423543
Record name 6-(2,3,5-trichlorophenyl)-1,2,4-triazine-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,3,5-Trichlorophenyl)-1,2,4-triazine-3,5-diamine

CAS RN

77668-56-5
Record name 6-(2,3,5-trichlorophenyl)-1,2,4-triazine-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,3,5-trichlorobenzoyl cyanide (38.5 g, 0.16M) in dimethylsulphoxide (80 ml) was added dropwise to a stirred suspension of aminoguanidine bicarbonate (65.76 g, 0.32M) which had been treated with 8N aqueous nitric acid (560 ml). The mixture was stirred for 3 hours and then was left to stand at room temperature for 21 days. The solid was filtered off, washed with water (2×100 ml) and dried in vacuo. A suspension of the dried solid in a 10% solution of potassium hydroxide pellets in methanol (320 ml) was heated to reflux for 1 hour, the mixture was cooled and evaporated down in vacuo. The residue was treated with ice/water (200 ml), the resultant solid was filtered off and dried in vacuo. This dried solid was put on top of a dry column (25 mm diameter, 200 g of MFC silica gel) and eluted with a solution of ethyl acetate/methanol/acetic acid (90:2.5:2.5). Fractions 50 to 80 (900 drops per fraction) were collected, combined and evaporated down in vacuo. The resultant solid was recrystallised from ispropanol to give 3,5-diamino-6-(2,3,5-trichlorophenyl)-1,2,4 -triazine. Yield 0.77 g (1.6%), m.p. 232°-235° C. (uncorrected).
Name
2,3,5-trichlorobenzoyl cyanide
Quantity
38.5 g
Type
reactant
Reaction Step One
Quantity
65.76 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
560 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(2,3,5-Trichlorophenyl)-1,2,4-triazine-3,5-diamine
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6-(2,3,5-Trichlorophenyl)-1,2,4-triazine-3,5-diamine
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6-(2,3,5-Trichlorophenyl)-1,2,4-triazine-3,5-diamine
Reactant of Route 6
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